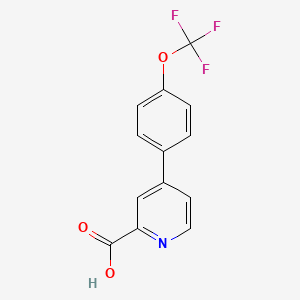

4-(4-Trifluoromethoxyphenyl)picolinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

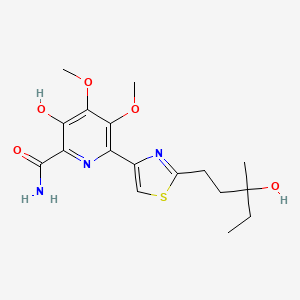

4-(4-Trifluoromethoxyphenyl)picolinic acid is a compound with the molecular formula C13H8F3NO3 . It is a pyridine carboxylate metabolite of tryptophan . The compound plays a key role in zinc transport .

Synthesis Analysis

The synthesis of picolinic acid involves a side branch of the kynurenine pathway (KP), which involves enzymatic shunting of an aminocarboxysemialdehyde intermediate toward picolinic acid . The direct synthesis of 4-chloropicolinyl chloride from picolinic acid using thionyl chloride has also been reported .Molecular Structure Analysis

The molecular structure of 4-(4-Trifluoromethoxyphenyl)picolinic acid involves a six-member ring structure . The fluorine atoms from the trifluoromethoxy group couple with aromatic ring protons .Chemical Reactions Analysis

Picolinic Acid is an endogenous metabolite of L-tryptophan (TRP) that has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects within the body .Physical And Chemical Properties Analysis

The compound has a molecular weight of 283.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . The compound also has a rotatable bond count of 3 .Scientific Research Applications

Herbicidal Applications

Picolinic acid and picolinate compounds are a remarkable class of synthetic auxin herbicides . In recent years, two new picolinate compounds, halauxifen-methyl (Arylex TM active) and florpyrauxifen-benzyl (Rinskor TM active), have been launched as novel herbicides . Using their structural skeleton as a template, 33 4-amino-3,5-dicholor-6- (5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds were designed and synthesized for the discovery of compounds with potent herbicidal activity .

Antiviral Applications

The coronavirus disease 2019 (COVID-19) pandemic has highlighted the need for new broad-range antiviral medications . Researchers have recently investigated the potential of picolinic acid (PA) as an anti-SARS-CoV-2 treatment option . In vitro testing of PA showed a two-log reduction in viral ribonucleic acid (RNA) in the presence of 2 mM PA, which was a non-toxic dose for the cells . Further examination with different SARS-CoV-2 variants including the Alpha, Beta, and Delta variants showed consistent results .

Anticancer Applications

The synthesis of 15 complexes (1–15) is reported in this study, using 3 different N,O-donor bidentate ligands (2-Picolinic acid (Pico); 3,5-difluoropyridine-2-carboxylic acid (Dfpc); and 3-trifluoromethyl-pyridine-2-carboxylic acid (Tfpc)) that are coordinated to the fac-[Re(CO) 3] + core to investigate their coordination modes . These complexes could potentially be used in anticancer research .

Mechanism of Action

- By binding to ZFPs, the compound changes their structures and disrupts zinc binding, inhibiting their function .

Target of Action

Mode of Action

Pharmacokinetics

Action Environment

properties

IUPAC Name |

4-[4-(trifluoromethoxy)phenyl]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO3/c14-13(15,16)20-10-3-1-8(2-4-10)9-5-6-17-11(7-9)12(18)19/h1-7H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWHBJVHBOLMHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC=C2)C(=O)O)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80688244 |

Source

|

| Record name | 4-[4-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261656-56-7 |

Source

|

| Record name | 4-[4-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Myristic acid-[9,10-3H]](/img/structure/B571705.png)

![2-Chloro-1-[5-methoxy-4-methyl-2-(methylamino)phenyl]ethanone](/img/structure/B571708.png)

![(8R,9R,10S,13S,14S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B571713.png)

![Tricyclo[3.2.1.0~2,7~]octane-1-carboxylic acid](/img/structure/B571715.png)